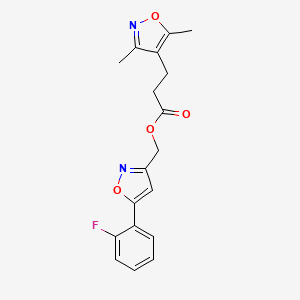

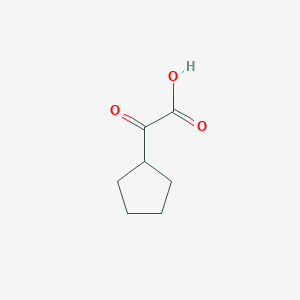

![molecular formula C24H21N3O4S2 B2515398 Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-53-0](/img/structure/B2515398.png)

Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex molecule that falls within the realm of heterocyclic chemistry, a field that focuses on the synthesis and application of heterocyclic compounds. Heterocycles are rings containing at least one atom other than carbon and are prevalent in a variety of pharmaceuticals and organic materials. The compound is likely to possess a thieno[3,4-d]pyridazine core, a bicyclic system containing sulfur and nitrogen heteroatoms, which is of interest due to its potential biological activity.

Synthesis Analysis

The synthesis of related thieno[3,4-d]pyridazine derivatives has been explored in various studies. For instance, the synthesis of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines has been achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, yielding products in up to 70% yields . Another study describes the preparation of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material for novel thieno[2,3-c]pyridazines with antibacterial activity . These methods typically involve multi-step reactions, starting from simple precursors, and employing various reagents and conditions to construct the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques allow for the determination of the arrangement of atoms within the molecule and the confirmation of the synthesized structure. The presence of intermolecular interactions, such as hydrogen bonds and π-π stacking, can also be identified, which are crucial for the stability and properties of the compound .

Chemical Reactions Analysis

Thieno[3,4-d]pyridazine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of amino esters with benzoyl isothiocyanate can afford thiourea derivatives, which can be further transformed into related fused heterocyclic systems . The reactivity of such compounds towards different reagents can lead to the formation of a wide array of heterocyclic structures, including pyran, pyridine, and pyridazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate would be influenced by its molecular structure. Factors such as the presence of electron-withdrawing or electron-donating groups, the rigidity of the heterocyclic system, and the nature of substituents can affect properties like solubility, melting point, and reactivity. The crystal structure analysis can provide insights into the compound's solid-state properties, including molecular packing and potential polymorphism .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a key intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, its condensation with different reagents leads to the formation of various derivatives, including pyrrolyl and pyrazolinyl derivatives, showcasing its versatility in chemical transformations (Moneam, 2005). Such synthetic versatility is crucial for expanding the chemical space in drug discovery, enabling the exploration of novel therapeutic agents.

Antimicrobial and Herbicidal Applications

The synthesized derivatives exhibit promising antimicrobial and herbicidal activities, highlighting the potential application of ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in developing new agents for agricultural and medicinal use. For example, some derivatives have been reported to exhibit significant antimicrobial properties, suggesting their potential as novel antimicrobial agents (Farag, Kheder, & Mabkhot, 2008). Additionally, the herbicidal activities of certain derivatives synthesized from ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate underline its utility in developing novel herbicides, offering a potential solution to weed resistance issues in agriculture (Xu et al., 2008).

properties

IUPAC Name |

ethyl 5-[(2-benzylsulfanylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-2-31-24(30)21-18-14-33-22(25-19(28)15-32-13-16-9-5-3-6-10-16)20(18)23(29)27(26-21)17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCCPYLZYKPCSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CSCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

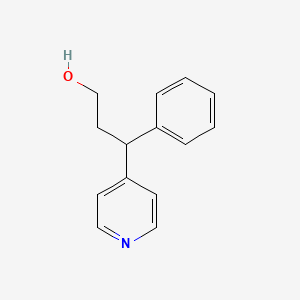

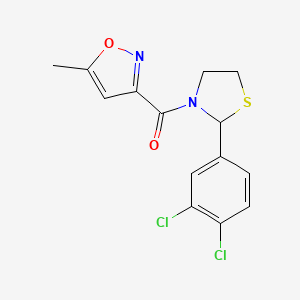

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)

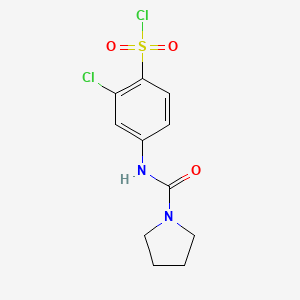

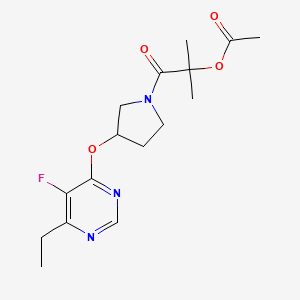

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)

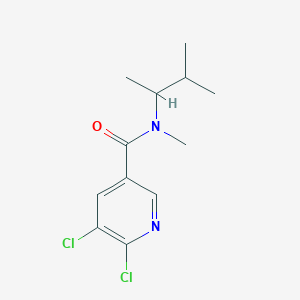

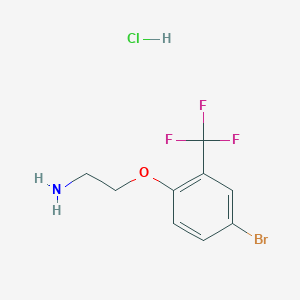

![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)

![Ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2515334.png)

![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)